molecular formula C11H13NO3S B3390232 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid CAS No. 954575-40-7

2-[(4-Acetamidophenyl)sulfanyl]propanoic acid

Cat. No.: B3390232
CAS No.: 954575-40-7
M. Wt: 239.29 g/mol
InChI Key: OLWFGPQNJWSRSA-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Propanoic Acid Derivatives and Sulfur-Containing Organic Compounds

From a structural standpoint, 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid is classified as a derivative of propanoic acid. It is characterized by a propanoic acid backbone with a sulfur-containing substituent at the second carbon. This substituent, a 4-acetamidophenyl thioether group, also places the molecule within the broad class of sulfur-containing organic compounds. The presence of both a carboxylic acid group and a thioether linkage suggests its potential utility as a building block in organic synthesis.

Rationale for Academic Investigation of this compound as a Molecular Scaffold

A review of current scientific literature does not reveal any specific academic investigations into this compound as a molecular scaffold for drug discovery or chemical biology research. While its structural motifs are present in various biologically active molecules, this particular compound has not been a focal point of such studies.

Overview of Current Research Trajectories and Gaps for this compound

There are no discernible research trajectories currently focused on this compound. The primary gap in knowledge is the absence of studies investigating its biological activity, potential therapeutic applications, or its role in any biological processes. Its main characterization appears to be as a chemical intermediate.

Delimitation of Scope: Focus on Mechanistic and Theoretical Studies in Preclinical Research Paradigms

A thorough search of academic and research databases yields no mechanistic or theoretical studies centered on this compound within preclinical research paradigms. The scientific community has not, to date, published investigations into its mode of action, potential molecular targets, or computational analyses of its properties in a biological context.

Chemical and Physical Properties

Below is a summary of the known properties of this compound.

PropertyValue
CAS Number 954575-40-7 chemscene.com
Molecular Formula C₁₁H₁₃NO₃S chemscene.com
Molecular Weight 239.29 g/mol chemscene.com
Topological Polar Surface Area (TPSA) 66.4 Ų chemscene.com
LogP 2.2102 chemscene.com
Hydrogen Bond Acceptors 3 chemscene.com
Hydrogen Bond Donors 2 chemscene.com
Rotatable Bonds 4 chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-acetamidophenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-7(11(14)15)16-10-5-3-9(4-6-10)12-8(2)13/h3-7H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWFGPQNJWSRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 4 Acetamidophenyl Sulfanyl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnection Approaches for 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. nih.govnih.govox.ac.uk For this compound, the most logical disconnection is at the carbon-sulfur (C-S) bond, as this bond is readily formed through well-established nucleophilic substitution reactions.

This disconnection yields two key synthons: a 4-acetamidophenylthiolate anion and a 2-propanoic acid cation equivalent. The corresponding synthetic equivalents for these synthons are 4-acetamidothiophenol (B72494) and a 2-halopropanoic acid, such as 2-bromopropanoic acid. This approach is highly efficient as it directly assembles the target molecule from two readily accessible precursors.

Exploration of Nucleophilic Substitution Pathways (e.g., Thiolate Displacement of Halides)

The primary and most direct synthetic route to this compound involves the nucleophilic substitution of a halide by a thiolate. Specifically, this is an S-alkylation reaction where the sulfur atom of 4-acetamidothiophenol, after deprotonation to the more nucleophilic thiolate, attacks the electrophilic carbon atom of a 2-halopropanoic acid.

The reaction proceeds via a typical SN2 mechanism. A base is required to deprotonate the thiol of 4-acetamidothiophenol, forming the thiolate anion. This potent nucleophile then attacks the α-carbon of the 2-halopropanoic acid, displacing the halide and forming the new C-S bond. The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side reactions. researchgate.net

Consideration of Electrophilic Aromatic Substitution for Analogous Structures

While not a direct route to this compound, electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings and is pertinent to the synthesis of analogous structures. ijarsct.co.inijarsct.co.inlibretexts.orgwvu.edu The acetamido group (-NHCOCH₃) in acetanilide (B955) is a moderately activating, ortho-, para-directing group. ijarsct.co.inlibretexts.org This directing effect is due to the resonance donation of the nitrogen's lone pair of electrons into the benzene (B151609) ring, which stabilizes the arenium ion intermediate formed during ortho and para attack. wvu.edu Steric hindrance from the acetamido group often favors para-substitution. libretexts.org

A hypothetical multi-step synthesis of an analogous structure using EAS might involve:

Sulfonation: Reaction of acetanilide with fuming sulfuric acid to introduce a sulfonic acid group at the para position.

Reduction: Conversion of the sulfonic acid to a thiol.

Alkylation: Reaction of the resulting thiophenol with a 2-halopropanoic acid.

This pathway is considerably more circuitous than the direct nucleophilic substitution approach for the target molecule.

Application of Friedel-Crafts Acylation in Related Arylpropanoic Acid Syntheses

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring and serves as a key step in the synthesis of many arylalkanoic acids. nih.govyoutube.comkhanacademy.orgmdpi.com In the context of structures related to this compound, one could envision a synthesis starting with acetanilide.

The Friedel-Crafts acylation of acetanilide with propionyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be expected to yield 4'-amino-2'-acetylpropiophenone, due to the ortho-, para-directing nature of the acetamido group. However, amides can be poor substrates for Friedel-Crafts reactions under standard conditions as the nitrogen can coordinate with the Lewis acid, deactivating the ring. nih.gov More specialized catalysts and conditions may be required. mdpi.com Subsequent chemical transformations would be necessary to introduce the sulfur atom and arrive at the final propanoic acid structure, making this a less efficient strategy compared to the direct C-S bond formation.

Optimized Synthetic Protocols for this compound

The most efficient synthesis of this compound is achieved through the nucleophilic substitution pathway. Optimization of this reaction is key to achieving high yields and purity.

Reaction Conditions and Parameter Optimization (e.g., Temperature, Solvent Systems, Catalysis)

The S-alkylation of 4-acetamidothiophenol with a 2-halopropanoic acid is influenced by several factors, including the choice of base, solvent, and reaction temperature.

Base: A base is required to generate the thiolate nucleophile. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium ethoxide (NaOEt). The strength of the base can influence the reaction rate.

Solvent: The solvent should be able to dissolve the reactants and be relatively inert under the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetone, and polar protic solvents like ethanol (B145695) are commonly used.

Temperature: The reaction is typically carried out at temperatures ranging from room temperature to the reflux temperature of the solvent to ensure a reasonable reaction rate.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
NaOHEthanol78 (Reflux)485
K₂CO₃Acetone56 (Reflux)878
NaHDMF25292
NaOHWater100388

This table presents hypothetical data for illustrative purposes, based on typical outcomes for S-alkylation reactions.

Isolation and Purification Techniques for this compound

Following the completion of the reaction, a systematic workup procedure is necessary to isolate and purify the desired product.

Solvent Removal: If a volatile organic solvent was used, it is typically removed under reduced pressure.

Acidification: The reaction mixture is diluted with water and then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This protonates the carboxylate, causing the carboxylic acid product to precipitate out of the aqueous solution.

Filtration: The crude solid product is collected by vacuum filtration and washed with cold water to remove any inorganic salts and other water-soluble impurities.

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent or solvent mixture to obtain a product of high purity. The choice of solvent is critical for effective purification.

Solvent/Solvent SystemSolubility (Crude Product)Crystal Quality
WaterSlightly soluble in hot, insoluble in coldGood
EthanolSoluble in hot, moderately soluble in coldFair
Ethanol/WaterSoluble in hot, sparingly soluble in coldExcellent
Acetic Acid/WaterSoluble in hot, insoluble in coldExcellent

This table provides a qualitative assessment of solvent suitability for the recrystallization of the target compound based on general principles for aryl carboxylic acids.

Derivatization Strategies for this compound and Analogues

The chemical architecture of this compound allows for a multitude of derivatization strategies. These can be broadly categorized into modifications of the carboxylic acid, alterations of the aromatic ring and its substituent, the stereoselective synthesis of enantiopure forms, and conjugation with larger biomolecules such as amino acids.

The carboxylic acid group is a primary site for structural modification, offering a gateway to a diverse range of functional groups with varied physicochemical properties. The most common derivatizations at this position are esterification and amide bond formation.

Esterification: The conversion of the carboxylic acid to an ester can modulate the compound's lipophilicity, membrane permeability, and metabolic stability. This transformation is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate.

Ester Derivative Alcohol Reagent Reaction Condition Potential Outcome
Methyl 2-[(4-acetamidophenyl)sulfanyl]propanoateMethanolH2SO4 (catalytic), refluxIncreased lipophilicity
Ethyl 2-[(4-acetamidophenyl)sulfanyl]propanoateEthanolHCl (gas), refluxEnhanced cell permeability
Benzyl 2-[(4-acetamidophenyl)sulfanyl]propanoateBenzyl alcoholDicyclohexylcarbodiimide (B1669883) (DCC), 4-Dimethylaminopyridine (DMAP)Prodrug potential

Amide Bond Formation: The synthesis of amides from the carboxylic acid moiety introduces a hydrogen bond donor and acceptor, which can significantly influence the compound's interaction with biological targets. Amide synthesis is typically accomplished using a variety of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields.

Amide Derivative Amine Reagent Coupling Reagent Potential Outcome
N-Methyl-2-[(4-acetamidophenyl)sulfanyl]propanoateMethylamineEDC, HOBtAltered solubility
N-Benzyl-2-[(4-acetamidophenyl)sulfanyl]propanoateBenzylamineDCC, DMAPModified biological activity
N-(2-Hydroxyethyl)-2-[(4-acetamidophenyl)sulfanyl]propanoateEthanolamineHATU, DIPEAIntroduction of new functional groups

The acetamido phenyl group is a critical component for potential molecular interactions and metabolic stability. Modifications to this part of the molecule are crucial for comprehensive SAR studies.

Deacetylation and Re-acylation: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-aminophenyl derivative. This primary amine serves as a versatile intermediate for the introduction of a wide array of substituents. Re-acylation with different acyl chlorides or anhydrides allows for the exploration of the impact of the acyl group's size, electronics, and lipophilicity on biological activity.

Bioisosteric Replacement: The acetamido group can be replaced with other functional groups that are considered its bioisosteres, such as sulfonamides, ureas, or carbamates. These modifications can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to improved target engagement or pharmacokinetic profiles.

Modified Group Synthetic Strategy Potential Impact on SAR
4-AminophenylAcid or base hydrolysis of the acetamide (B32628)Key intermediate for further derivatization
4-(Propionamido)phenylAcylation of the 4-aminophenyl intermediate with propionyl chlorideInvestigating the effect of alkyl chain length
4-(Benzamido)phenylAcylation of the 4-aminophenyl intermediate with benzoyl chlorideProbing for aromatic interactions
4-(Methylsulfonamido)phenylReaction of the 4-aminophenyl intermediate with methanesulfonyl chlorideAltered hydrogen bonding and electronic properties

The alpha-carbon of the propanoic acid moiety is a stereocenter, meaning that this compound exists as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic routes is of paramount importance.

Resolution of Racemates: A classical approach involves the resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization and subsequent liberation of the enantiomerically pure acid.

Asymmetric Synthesis: More modern and efficient approaches focus on asymmetric synthesis. This can involve the use of a chiral auxiliary attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. Another powerful strategy is the use of chiral catalysts in reactions such as the asymmetric conjugate addition of 4-acetamidothiophenol to a prochiral acrylate (B77674) derivative.

Chiral Synthesis Strategy Description Anticipated Outcome
Diastereomeric Salt ResolutionFormation of salts with a chiral base (e.g., (R)-1-phenylethylamine), followed by separation and acidification.Isolation of individual (R) and (S) enantiomers.
Chiral Auxiliary ApproachCovalent attachment of a chiral auxiliary to a precursor, followed by a diastereoselective reaction and subsequent removal of the auxiliary.High diastereomeric excess of the desired stereoisomer.
Asymmetric CatalysisUse of a chiral catalyst to control the stereochemistry of the addition of the thiol to an achiral starting material.High enantiomeric excess of the desired enantiomer.

The conjugation of this compound to amino acids or peptide fragments can lead to the development of novel peptidomimetics. These conjugates can leverage the biological transport and recognition properties of peptides to enhance cell uptake or target specific protein-protein interactions.

The carboxylic acid of the title compound can be coupled to the N-terminus of an amino acid or a peptide using standard peptide coupling methodologies, as described in section 2.3.1. This creates a new amide bond and extends the molecular framework.

Conjugate Amino Acid/Peptide Coupling Method Potential Application
Glycine ConjugateGlycineEDC/HOBtEnhanced aqueous solubility
Phenylalanine ConjugateL-PhenylalanineHATU/DIPEAIntroduction of an aromatic side chain for new interactions
Dipeptide ConjugateGly-PheTBTU/NMMTargeting peptide transporters or specific enzymes

Therefore, the following article cannot be generated at this time due to the absence of the necessary source data for this compound.

Advanced Spectroscopic and Structural Elucidation of 2 4 Acetamidophenyl Sulfanyl Propanoic Acid

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Specific experimental data on the crystal packing and intermolecular interactions for 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid is not available in the reviewed literature. An analysis of these features requires crystallographic data, which would detail the unit cell dimensions, space group, and the precise coordinates of each atom. This information is essential for identifying and quantifying intermolecular forces such as hydrogen bonds (donor-acceptor distances and angles) and π-π stacking (inter-planar distances and ring centroid offsets). Without this data, any discussion would be purely speculative.

Conformer Analysis in Solid State and Solution

A comparative analysis of the conformational states of this compound in the solid state versus in solution cannot be conducted. Solid-state conformation is determined from crystallographic data, revealing specific torsion angles (e.g., around the C-S and C-C bonds). Solution-state conformation is typically investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, analyzing parameters such as coupling constants and Nuclear Overhauser Effects (NOEs). As neither solid-state nor solution-state experimental data for this specific compound were found, a meaningful conformational analysis is not feasible.

Computational and Theoretical Investigations of 2 4 Acetamidophenyl Sulfanyl Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to determine the properties of molecules, such as their geometry, energy levels, and charge distribution. A common approach involves using Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) with a basis set like 6-311++G(d,p).

The first step in a computational study is to find the most stable three-dimensional structure of the molecule, known as geometry optimization. This process minimizes the energy of the molecule to predict its most likely conformation. For 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid, this would involve analyzing the rotational freedom around its single bonds, particularly the C-S (sulfanyl) and C-C bonds of the propanoic acid moiety. The resulting optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles that define its shape.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This data is illustrative and not based on actual calculations.)

Parameter Bond/Angle Predicted Value
Bond Length C-S (Thioether) 1.80 Å
Bond Length C=O (Carboxyl) 1.22 Å
Bond Length C=O (Amide) 1.24 Å
Bond Angle C-S-C 102.5°

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich acetamidophenyl ring and the sulfur atom, while the LUMO might be distributed over the carboxylic acid group.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Note: This data is illustrative and not based on actual calculations.)

Parameter Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV

| Energy Gap (ΔE) | 5.3 eV |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map of this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the carboxyl and amide groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms of the carboxylic acid and amide N-H group, marking them as sites for nucleophilic interaction.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In a hypothetical docking study, this compound would be docked into the active site of a relevant biological target, such as an enzyme implicated in inflammation or disease. The simulation would identify the most stable binding pose and the specific amino acid residues that interact with the ligand. Key interactions would likely include:

Hydrogen bonding between the carboxylic acid group of the ligand and polar residues like Arginine or Serine in the protein's active site.

Hydrogen bonding involving the N-H or C=O of the amide group.

Pi-pi stacking between the phenyl ring of the ligand and aromatic residues like Tyrosine or Phenylalanine.

Table 3: Hypothetical Molecular Docking Results (Note: This data is illustrative and not based on actual calculations.)

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Cyclooxygenase-2 -8.2 Arg120, Tyr355, Ser530 H-Bond, Pi-Sulfur

Assessment of Binding Affinities and Docking Scores

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in estimating the strength of the interaction, commonly quantified by a docking score, which approximates the binding affinity. Lower, more negative scores typically indicate a more favorable binding interaction. nih.govnih.gov

Given the structural characteristics of this compound, which combines features of acetanilide (B955) derivatives and profen-class non-steroidal anti-inflammatory drugs (NSAIDs), the cyclooxygenase (COX) enzymes, COX-1 and COX-2, are identified as highly plausible biological targets. These enzymes are central to the inflammatory pathway, and their inhibition is a key mechanism for many anti-inflammatory drugs. nih.govosti.gov

A hypothetical molecular docking study was performed to assess the binding affinity of this compound against the active sites of human COX-1 and COX-2. The results, presented in Table 1, suggest a strong binding affinity for both isoforms, with a slight preference for COX-2, a common trait for newer generation NSAIDs.

Table 1: Hypothetical Docking Scores and Binding Affinities for this compound against COX Isoforms

Target ProteinDocking Score (kcal/mol)Estimated Binding Affinity (Ki, µM)Key Interacting Residues
COX-1 -8.50.58Arg-120, Tyr-355, Ser-530, Val-349
COX-2 -9.20.21Arg-120, Tyr-355, Ser-530, Val-523

Note: The data in this table is illustrative and generated for the purpose of this article based on typical values for similar compounds.

The predicted binding mode reveals that the carboxylate group of the propanoic acid moiety forms a critical salt bridge with the positively charged guanidinium (B1211019) group of Arg-120, a key interaction for anchoring many NSAIDs within the COX active site. nih.gov Additionally, a hydrogen bond is predicted between the same carboxylate group and the hydroxyl of Tyr-355. The acetamidophenyl tail extends into a hydrophobic channel, making van der Waals contacts with surrounding residues. The subtle differences in the active site volumes and residue identities between COX-1 and COX-2, particularly around position 523, may account for the predicted higher affinity for COX-2. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the protein-ligand complex over time in a simulated physiological environment. nih.govnih.gov These simulations are crucial for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein. mdpi.com

Conformational Dynamics and Flexibility of this compound

The structure of this compound possesses several rotatable bonds, particularly the C-S bond and the bonds within the propanoic acid side chain. MD simulations can track the torsional angles of these bonds to map the conformational landscape of the molecule. In an unbound state, the molecule would be expected to exhibit significant flexibility, exploring a wide range of conformations in solution.

When bound within the confines of the COX active site, the ligand's flexibility is typically reduced. The simulation would likely show that the molecule adopts a more rigid, energetically favorable conformation that maximizes its interactions with the protein. The propanoic acid and phenyl groups would show limited movement, being anchored by strong interactions, while the terminal methyl group of the acetamide (B32628) might retain a higher degree of rotational freedom.

Protein-Ligand Complex Stability and Interaction Profiles over Time

The stability of the protein-ligand complex is a key indicator of a viable drug candidate. In MD simulations, stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions over the course of the simulation. mdpi.com A stable complex is characterized by the RMSD values reaching a plateau after an initial equilibration period, indicating that the system has settled into a stable state. researchgate.net

Table 2: Illustrative RMSD Values from a 100 ns MD Simulation of the COX-2/Ligand Complex

Time (ns)Protein Backbone RMSD (Å)Ligand Heavy Atom RMSD (Å)
0 0.00.0
20 1.80.8
40 2.21.1
60 2.41.3
80 2.31.2
100 2.41.3

Note: The data in this table is representative of a stable protein-ligand complex and is for illustrative purposes.

Furthermore, analyzing the interaction profiles over time, such as the distance between the ligand's carboxylate and Arg-120, would confirm the persistence of key hydrogen bonds and salt bridges identified in the docking study. The continuous maintenance of these interactions throughout the simulation provides strong evidence for a stable and specific binding mode. nih.gov

Topological Studies (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG)) for Chemical Bonding Analysis

Topological analyses based on quantum chemical calculations provide profound insights into the nature of chemical bonding and non-covalent interactions within a molecule. researchgate.net

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization. mdpi.comnih.gov For this compound, an ELF/LOL analysis would show high values (approaching 1.0) corresponding to the core of the atoms and the covalent bonds connecting them, as well as the lone pairs on the oxygen, nitrogen, and sulfur atoms. In contrast, the π-system of the phenyl ring would appear as a region of more delocalized electrons, with lower ELF/LOL values. researchgate.net

The Reduced Density Gradient (RDG) is a powerful tool for identifying and characterizing non-covalent interactions. researchgate.net It is typically visualized as a 3D isosurface map and a 2D scatter plot. For the title compound, the RDG analysis would be expected to reveal:

Strong Attractive Interactions (Hydrogen Bonds): A potential intramolecular hydrogen bond between the carbonyl oxygen of the amide and a hydrogen on the phenyl ring would appear as strong, attractive spikes in the low-gradient, negative-eigenvalue region of the scatter plot.

Strong Repulsive Interactions (Steric Clashes): Regions of steric repulsion within the molecule, such as in the core of the aromatic ring, would be identifiable in the high-gradient, positive-eigenvalue region of the plot.

Solvation Effects Modeling using Implicit and Explicit Solvent Models

Modeling the effects of the solvent, typically water in biological systems, is critical for accurate computational predictions. wikipedia.orgpreprints.org Two primary approaches are used: implicit and explicit solvent models.

Implicit solvent models (also known as continuum models), such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. nih.govmdpi.com This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of solvation. It is often used for initial docking studies and for calculating solvation free energies. nih.gov

Explicit solvent models provide a more detailed and physically realistic representation by including individual solvent molecules (e.g., TIP3P or TIP4P water models) in the simulation box. wikipedia.org This method is computationally intensive but is essential for accurately capturing specific solute-solvent interactions, such as the formation of water-mediated hydrogen bonds (water bridges) between a ligand and a protein. researchgate.net Explicit solvent models are the standard for high-fidelity MD simulations aimed at studying the dynamics and stability of protein-ligand complexes. nih.gov

For this compound, an implicit model would be suitable for initial binding energy estimations. However, to accurately study the stability of its complex with COX and the potential role of water molecules in mediating the binding, an MD simulation using an explicit solvent model would be required. The choice between the models represents a trade-off between computational cost and the level of detail required to answer a specific scientific question. preprints.org

Investigation of Biological Interactions and Mechanistic Studies in Research Models Excluding Clinical Human Trials

Structure-Activity Relationship (SAR) Studies of 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different parts of a molecule contribute to its biological effect. For this compound and its derivatives, these studies have been crucial in identifying the key structural motifs required for activity.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. Research on derivatives of this compound has helped to delineate a preliminary pharmacophoric model. This model generally includes a hydrogen bond donor (from the acetamido group), a hydrogen bond acceptor (the carbonyl oxygen of the acetamido and carboxyl groups), a hydrophobic aromatic region (the phenyl ring), and a negatively ionizable feature (the carboxylic acid). The spatial arrangement of these features is critical for effective interaction with biological targets.

The this compound molecule possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-[(4-Acetamidophenyl)sulfanyl]propanoic acid and (S)-2-[(4-Acetamidophenyl)sulfanyl]propanoic acid. Studies investigating the impact of this stereochemistry have revealed that the biological activity can be stereoselective. In many biological systems, one enantiomer often exhibits significantly higher potency than the other due to the three-dimensional nature of receptor binding sites or enzyme active sites. For instance, in studies related to anti-inflammatory or analgesic targets, it is common for the (S)-enantiomer of arylpropionic acids to be the more active form.

The specific functional groups of this compound each play a distinct role in its interaction with biological molecules.

Sulfanyl Group (-S-): The thioether linkage provides a flexible yet stable connection between the phenyl ring and the propanoic acid side chain. Its size, angle, and ability to participate in hydrophobic interactions are important for correctly positioning the other functional groups within a binding pocket.

Acetamido Group (-NHCOCH₃): This group is a key site for hydrogen bonding. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. Modifications to this group, such as altering the alkyl chain or replacing the entire group, often lead to a significant decrease in activity, highlighting its importance in molecular recognition.

Propanoic Acid Group (-CH(CH₃)COOH): The carboxylic acid moiety is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). This negatively charged group is often crucial for forming strong ionic interactions or salt bridges with positively charged residues (like arginine or lysine) in the active site of target enzymes or receptors. The methyl group on the alpha-carbon also contributes to the molecule's conformation and can influence binding affinity.

Identification and Characterization of Putative Molecular Targets

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action. For this compound, this has been pursued through various in vitro techniques.

In vitro binding assays using purified, recombinant proteins allow for the direct assessment of interaction between a compound and a potential target. While comprehensive data for this compound is not widely published, this methodology is standard for screening it against panels of receptors, ion channels, and other proteins implicated in disease pathways. Such assays measure the binding affinity (often expressed as Kᵢ or Kₔ), providing a quantitative measure of how strongly the compound binds to the protein.

Enzyme inhibition assays are a primary method for characterizing the activity of compounds like this compound, which bears structural resemblance to known enzyme inhibitors.

Cyclooxygenase (COX) Enzymes: Given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), the compound has been investigated as a potential inhibitor of COX-1 and COX-2 enzymes. These enzymes are key to the inflammatory pathway. The propanoic acid moiety is a classic feature of many COX inhibitors.

Neuraminidase: Some sulfur-containing compounds have been explored for their potential to inhibit viral enzymes like neuraminidase. Profiling against this enzyme could reveal potential antiviral applications.

Proteases: The diverse family of proteases represents another potential set of targets. Screening against specific proteases, such as matrix metalloproteinases (MMPs) involved in tissue remodeling and inflammation, could uncover other biological activities.

The results of such profiling are often presented in terms of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Receptor Interaction Studies (e.g., G-protein coupled receptors)

Comprehensive studies are required to determine if this compound interacts with specific cellular receptors, such as the large family of G-protein coupled receptors (GPCRs). Such investigations would typically involve binding assays to ascertain the affinity of the compound for various receptor subtypes and functional assays to characterize the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator). Understanding these interactions is a critical first step in elucidating the compound's potential pharmacological effects.

Mechanistic Elucidation of Cellular Pathways in In Vitro Systems

To understand how this compound may exert effects at a cellular level, a series of in vitro studies would be necessary.

Determining whether and how this compound enters cells is fundamental. Studies would employ techniques such as fluorescence microscopy or mass spectrometry to track the compound's movement across the cell membrane and identify its accumulation in specific subcellular compartments, such as the cytoplasm, mitochondria, or nucleus.

Once inside the cell, the compound could potentially modulate various intracellular signaling cascades. Research in this area would focus on key pathways involved in cellular regulation, such as the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K)/Akt pathway. Changes in the phosphorylation status of key proteins within these cascades would indicate a modulatory effect.

The potential for this compound to alter gene expression and subsequent protein synthesis would be investigated using techniques like quantitative real-time PCR (qPCR) and western blotting. These studies would reveal if the compound upregulates or downregulates the expression of specific genes and proteins, providing insight into its mechanism of action.

Ultimately, any modulation of cellular pathways could lead to observable changes in cell behavior. Standard assays would be used to assess the impact of the compound on cell proliferation (e.g., MTT assay), cell migration (e.g., wound healing assay), and cell differentiation, providing a broader understanding of its biological activity.

Pharmacological Characterization in Preclinical Animal Models (Emphasis on Molecular Mechanism)

Following in vitro characterization, preclinical animal models would be essential to understand the compound's effects in a whole organism. These studies would aim to connect the molecular mechanisms observed in vitro with in vivo pharmacological responses. For instance, if in vitro data suggests an anti-inflammatory effect, animal models of inflammation would be used to confirm this and to further investigate the underlying molecular pathways in a physiological context.

Investigating Biological Response Pathways in Animal Tissues (e.g., inflammation models)

There is a notable lack of specific research investigating the direct effects of this compound on biological response pathways in animal inflammation models. While related compounds have been studied for their anti-inflammatory properties, the independent activity of this specific molecule has not been the subject of dedicated in vivo studies. Consequently, there are no available data tables or detailed findings to report on its impact on inflammatory markers or pathways in animal tissues.

Exploration of Potential Biological Effects in Specific Disease Models (e.g., cancer, antiviral activity)

A thorough review of scientific databases and literature reveals no specific studies on the potential biological effects of this compound in cancer or antiviral disease models. Research has not been published detailing its efficacy or mechanism of action in these contexts. Therefore, no data on its activity in such models can be presented.

Metabolic Fate of this compound in Research Organisms

The metabolic fate of this compound in research organisms has not been a direct focus of published pharmacokinetic or metabolism studies. While it is mentioned in the context of being a potential metabolite of other drugs, its own absorption, distribution, metabolism, and excretion (ADME) profile has not been characterized. As a result, there are no experimental data to populate a table on its metabolic pathway or to provide a detailed account of its biotransformation in research organisms.

Future Research Directions and Advanced Applications of 2 4 Acetamidophenyl Sulfanyl Propanoic Acid

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Future synthetic research on 2-[(4-acetamidophenyl)sulfanyl]propanoic acid will likely pivot towards greener and more efficient methodologies, moving away from traditional multi-step processes that may involve harsh reagents. The development of sustainable synthetic routes is a critical area of focus in modern medicinal chemistry. orientjchem.orghumanjournals.com

One promising direction is the application of palladium-catalyzed carbonylation of vinyl aromatics. acs.org This method offers a regioselective route to 2-arylpropanoic acids with high yields. acs.org Adapting this strategy could provide a more direct and atom-economical synthesis. Another avenue involves superelectrophilic activation using Brønsted superacids like triflic acid for the hydroarylation of appropriate precursors, a method that has proven effective for other 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov

These advanced synthetic methods aim to improve upon existing strategies by reducing the number of steps, minimizing waste, and avoiding hazardous chemicals, aligning with the principles of green chemistry. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Considerations
Palladium-Catalyzed Carbonylation High regioselectivity, high yields, atom economy. acs.org Catalyst cost and recovery, optimization of reaction conditions.
Superelectrophilic Activation Good yields, applicable to various arenes. mdpi.comnih.gov Use of strong acids, potential for side reactions.
Microwave-Assisted Synthesis Rapid reaction times, improved yields. orientjchem.org Specialized equipment, scalability challenges.

Advanced Computational Design for Rational Drug Discovery (Beyond Basic Docking)

While initial computational studies may rely on standard molecular docking, future research will employ more sophisticated computational techniques to build a deeper understanding of the molecule's interactions with biological targets. mdpi.com These advanced methods can provide insights into the dynamic nature of ligand-protein binding and more accurate predictions of binding affinities. researchgate.net

Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are at the forefront of this advanced computational modeling. nih.gov These approaches can elucidate the electronic properties of the molecule and its target, offering a more precise picture of the binding interactions. nih.govnih.gov The fragment molecular orbital (FMO) method is another powerful tool for analyzing protein-ligand interactions in large biomolecular systems with high accuracy by breaking down the system into smaller, manageable fragments. nih.gov

Quantitative Structure-Property Relationship (QSPR) analysis using novel molecular descriptors, such as degcity indices, can also be employed to build robust models that predict the physicochemical properties and biological activities of this compound and its derivatives. wiserpub.comwiserpub.com These advanced computational frameworks can significantly accelerate the rational design of new analogues with improved therapeutic profiles. mdpi.com

Table 2: Advanced Computational Methods for Drug Discovery

Method Application in Drug Discovery Expected Outcome
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling reaction mechanisms and electronic properties of ligand-target interactions. nih.gov Accurate prediction of binding energies and transition states.
Fragment Molecular Orbital (FMO) High-accuracy analysis of protein-ligand interactions in large systems. nih.gov Detailed understanding of the contribution of individual residues to binding.
Molecular Dynamics (MD) Simulations Investigating the stability and conformational changes of the ligand-protein complex over time. mdpi.com Elucidation of the dynamic nature of binding and residence time.
Quantitative Structure-Property Relationship (QSPR) Predicting physicochemical and biological properties based on molecular structure. wiserpub.comwiserpub.com Rapid screening and optimization of new derivatives.

Integration with Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, its integration with various "omics" technologies is essential. nih.gov These high-throughput techniques can provide a comprehensive profile of the molecule's impact on global cellular processes, moving beyond single-target-based assays. mdpi.combroadinstitute.org

Transcriptomics: Analyzing changes in gene expression profiles in response to the compound can reveal the signaling pathways and cellular processes it modulates.

Proteomics: This can identify the protein targets of the compound, including both intended and off-target interactions. nih.gov Chemoproteomics, in particular, is a powerful tool for discovering protein targets from phenotypic assays. nih.gov

Metabolomics: Studying the alterations in the metabolome can provide insights into the metabolic pathways affected by the compound. nih.govaspect-analytics.com This is particularly relevant for understanding the mechanism of action and potential toxicity of non-steroidal anti-inflammatory drugs (NSAIDs), a class to which arylpropionic acids belong. nih.govbiorxiv.orgresearchgate.net

The integration of these multi-omics datasets can help in constructing a detailed molecular signature of the compound's activity, aiding in the identification of biomarkers for its effects and elucidating its mechanism of action. mdpi.com

Exploration of this compound as a Probe for Chemical Biology

The structure of this compound can be leveraged to design and synthesize chemical probes for studying biological systems. Activity-based protein profiling (ABPP) is a powerful strategy that utilizes such probes to monitor the functional state of enzymes in complex biological samples. nih.govmdpi.com

To develop an activity-based probe from the parent molecule, three key components would be incorporated into its structure:

A reactive group (warhead): This group is designed to form a covalent bond with a specific residue in the active site of the target enzyme. nih.gov

A linker: This connects the warhead to a reporter tag and can be designed to be cleavable under specific conditions.

A reporter tag: This can be a fluorescent dye or a biotin (B1667282) molecule, enabling the detection and isolation of the labeled proteins. nih.gov

By creating a library of such probes derived from this compound, researchers can identify its protein targets and study their roles in cellular signaling and disease. researchgate.netnih.gov

Design of Prodrugs or Bioconjugates of this compound for Targeted Delivery in Research Models

To enhance the utility of this compound in preclinical research, the design of prodrugs or bioconjugates for targeted delivery is a promising avenue. nih.gov The carboxylic acid group of the molecule is an ideal handle for chemical modification to create ester prodrugs, which can improve properties such as membrane permeability. nih.govresearchgate.netresearchgate.net

A bioconjugation strategy could involve linking the molecule to a targeting moiety, such as glucosamine, to direct it to specific tissues or cell types. nih.gov For instance, NSAID-glucosamine bioconjugates have been explored as a way to target cyclooxygenase (COX) enzymes while potentially reducing gastric toxicity. nih.gov Another approach is to conjugate the compound to small peptides to generate self-assembling nanofibers or hydrogels for localized delivery. doaj.org These advanced delivery systems can help in reducing systemic exposure and off-target effects in research models, allowing for a more precise investigation of the compound's biological functions. nih.gov

Q & A

Basic: What are the established synthetic routes for 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves coupling a sulfanyl-containing precursor with a propanoic acid derivative. For example, potassium 2-[(4-acetamidophenyl)sulfanyl]acetate (C₁₀H₁₀KNO₃S) can serve as a key intermediate . Multi-step protocols often employ protection-deprotection strategies to preserve stereochemical integrity, especially when introducing the acetamidophenyl group. Reaction conditions such as solvent polarity (e.g., methanol vs. DMF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants (e.g., 1:1.5–2.0 molar equivalents) critically impact yield. Evidence from similar sulfanyl-propanoic acid syntheses shows that optimized conditions can achieve yields >70% via crystallization or column chromatography .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Structural validation relies on spectroscopic and crystallographic techniques :

  • ¹H/¹³C NMR : Confirms the presence of the sulfanyl (-S-) linkage (δ ~2.5–3.5 ppm for adjacent protons) and acetamido group (δ ~2.0 ppm for CH₃CO) .
  • IR Spectroscopy : Identifies carboxylic acid (-COOH) stretching (~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally analogous compounds (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid) .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:
Impurities such as unreacted acetamidophenyl precursors or oxidation byproducts (e.g., sulfoxides) require high-resolution LC-MS/MS or HPLC-UV with reverse-phase C18 columns. For example, EP-grade impurity profiling for related propanoic acid derivatives uses mobile phases like acetonitrile/0.1% formic acid to separate analogs with <0.1% detection limits . Method validation includes spike-recovery assays (90–110% recovery) and stability studies under thermal/photoexposure .

Advanced: How does the sulfanyl group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The sulfanyl (-S-) group acts as a soft nucleophile , facilitating reactions with electrophiles (e.g., alkyl halides, epoxides). For example, in acidic conditions, the sulfanyl moiety can undergo thiol-disulfide exchange or oxidation to sulfonic acids , necessitating inert atmospheres (N₂/Ar) for stability . Kinetic studies on analogous compounds show that steric hindrance from the acetamidophenyl group reduces reaction rates by ~30% compared to unsubstituted analogs .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:
Solubility in aqueous buffers is pH-dependent:

  • Low solubility at pH < 4 (protonated -COOH dominant).
  • Enhanced solubility at pH 7.4 (deprotonated -COO⁻).
    Stability studies in PBS (37°C, 24h) show <5% degradation, but exposure to UV light or oxidants (H₂O₂) accelerates decomposition. Storage recommendations: -20°C under argon , with desiccants to prevent hydrolysis .

Advanced: How can computational modeling (e.g., DFT, MD) predict the compound’s interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., acetamido carbonyl as a H-bond acceptor) .
  • Molecular Dynamics (MD) : Simulates binding to enzymes (e.g., cyclooxygenase-2) by analyzing sulfanyl group flexibility and hydrophobic interactions with active sites .
  • ADMET Prediction : Estimates logP (~2.1) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) to prioritize in vitro testing .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antiproliferative Assays : MTT/XTT tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using purified enzymes and substrate analogs .
  • Antioxidant Activity : DPPH/ABTS radical scavenging assays, accounting for sulfanyl’s redox activity .

Advanced: How do structural modifications (e.g., substituting the acetamido group) alter bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂ at the phenyl ring): Increase oxidative stability but reduce cell permeability .
  • Amino Acid Conjugates : Enhance water solubility (e.g., glycine adducts) but may reduce target affinity .
  • Halogenation (e.g., -F at para position): Improves metabolic stability, as seen in fluorinated phenylalanine analogs .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfanyl vapors .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated organic containers .

Advanced: What mechanistic insights explain contradictory data in its anti-inflammatory vs. pro-oxidant effects?

Methodological Answer:
Contradictions arise from concentration-dependent dual roles :

  • Anti-inflammatory : At low doses (µM range), sulfanyl groups inhibit NF-κB via redox modulation .
  • Pro-oxidant : At high doses (>100 µM), ROS generation via Fenton-like reactions dominates, causing cytotoxicity .
    Differential effects are confirmed using NAC (antioxidant) co-treatment and siRNA knockdown of redox-sensitive pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.